AZD-7295

Description

Properties

IUPAC Name |

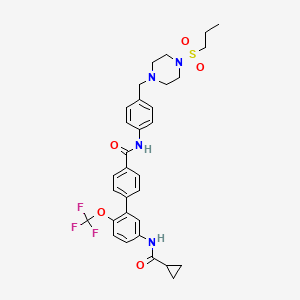

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQDQJWCSSCURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929890-64-2 | |

| Record name | AZD-7295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929890642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7295 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7295 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102MC1467J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-7295: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7295 is a potent, investigational small molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Although its clinical development was discontinued, the study of this compound has contributed to the understanding of NS5A as a druggable target in antiviral therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on the HCV life cycle, and the basis of viral resistance. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this specific NS5A inhibitor.

Introduction to HCV and the Role of NS5A

Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus. The HCV genome encodes a single polyprotein that is cleaved into ten structural and nonstructural proteins. The nonstructural protein 5A (NS5A) is a phosphoprotein essential for the viral life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[1][2] NS5A does not possess any known enzymatic activity; instead, it functions as a scaffold, interacting with other viral and host proteins to orchestrate the formation of the viral replication complex.[3][4] This complex is housed within a specialized intracellular membrane structure known as the "membranous web," the formation of which is also dependent on NS5A.[2] Given its central role in viral propagation, NS5A has emerged as a key target for direct-acting antiviral (DAA) therapies.

Molecular Mechanism of Action of this compound

This compound exerts its antiviral effect through direct and high-affinity binding to the N-terminal domain (Domain 1) of the HCV NS5A protein.[5] This interaction is central to its mechanism of action, leading to a cascade of events that ultimately disrupt the viral life cycle.

Direct Binding to NS5A Domain 1

This compound binds with nanomolar affinity to Domain 1 of NS5A.[5] This binding is non-covalent and specific. The interaction is thought to stabilize a conformation of the NS5A dimer that is unfavorable for its downstream functions.

Inhibition of Viral RNA Binding

A critical function of NS5A is its ability to bind to viral RNA, a process necessary for the replication of the HCV genome.[6] this compound, by binding to Domain 1 of NS5A, directly competes with and inhibits the binding of viral RNA.[5] Pre-incubation of NS5A with this compound dramatically reduces the affinity of NS5A for RNA, shifting it from the nanomolar to the micromolar range.[5] This disruption of the NS5A-RNA interaction is a key step in the antiviral activity of this compound.

The proposed mechanism of action is visually represented in the following signaling pathway diagram:

Quantitative Antiviral Activity and Resistance

The antiviral potency of this compound has been quantified in in-vitro assays, and like other NS5A inhibitors, its efficacy can be compromised by specific mutations in the NS5A protein.

In Vitro Potency

This compound demonstrates potent inhibition of HCV replication. The primary quantitative measures of its activity are summarized in the table below.

| Parameter | Value | HCV Genotype/Construct | Reference |

| EC50 | 7 nM | Genotype 1b Replicon | [1] |

| Kd | 30 ± 11 nM | NS5A Domain 1 | [5] |

Resistance Profile

Resistance to NS5A inhibitors is a known clinical challenge and typically arises from mutations within the NS5A protein that reduce the binding affinity of the inhibitor. For NS5A inhibitors in general, key resistance-associated substitutions (RASs) have been identified at amino acid positions M28, Q30, L31, and Y93.[3]

For this compound specifically, it has been demonstrated that the common resistance mutations L31V and Y93H in NS5A Domain 1 lead to weaker binding of the compound.[5] While the precise fold-change in EC50 for this compound in the presence of these mutations is not publicly available, the reduced binding affinity provides a molecular basis for potential resistance.

Experimental Protocols

Detailed, specific experimental protocols for the determination of the EC50 and Kd values for this compound are not fully available in the public domain. However, based on standard methodologies for HCV research, the following general protocols are representative of the techniques likely employed.

HCV Replicon Assay (General Protocol for EC50 Determination)

The half-maximal effective concentration (EC50) of this compound against HCV replication was likely determined using a cell-based HCV replicon assay.

Objective: To measure the concentration of this compound required to inhibit 50% of HCV replicon replication in cultured human hepatoma cells.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

The workflow for a typical HCV replicon assay is illustrated below:

Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

The dissociation constant (Kd) for the binding of this compound to NS5A was determined using Microscale Thermophoresis (MST).[5]

Objective: To quantify the binding affinity of this compound to purified NS5A protein.

Methodology:

-

Protein Labeling: A fluorescent label is attached to the purified NS5A Domain 1 protein.

-

Serial Dilution: A serial dilution of the non-fluorescent ligand (this compound) is prepared.

-

Incubation: The fluorescently labeled NS5A is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is measured. The change in thermophoresis upon ligand binding is monitored.

-

Data Analysis: The change in the thermophoresis signal is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.

Conclusion

This compound is a potent inhibitor of HCV replication that targets the viral NS5A protein. Its mechanism of action involves direct binding to Domain 1 of NS5A, which in turn allosterically inhibits the binding of viral RNA, a crucial step for the propagation of the virus. While its development was halted, the study of this compound has provided valuable insights into the molecular pharmacology of NS5A inhibitors and has contributed to the broader success of this class of direct-acting antivirals in the treatment of Hepatitis C. Further research into the precise structural interactions and the full spectrum of its activity against various genotypes and resistant strains could offer additional knowledge for the development of future antiviral therapies.

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Function follows form: the structure of the N-terminal domain of HCV NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 6. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

AZD-7295: A Technical Overview of a Direct-Acting Antiviral Targeting HCV NS5A

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent, direct-acting antiviral (DAA) agent investigated for the treatment of Hepatitis C Virus (HCV) infection. It belongs to the class of NS5A inhibitors, which represent a significant advancement in HCV therapeutics by targeting a non-structural viral protein essential for replication and assembly.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, antiviral activity, pharmacokinetics, and safety profile.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[2][3] this compound binds directly to domain 1 of the NS5A protein.[4] This binding event is believed to induce a conformational change in the NS5A dimer, which in turn prevents the binding of viral RNA to the protein.[4][5] The inhibition of the NS5A-RNA interaction is a critical step in disrupting the HCV life cycle, ultimately leading to the suppression of viral replication.[4]

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action of this compound.

Preclinical Antiviral Activity

The primary method for evaluating the in vitro potency of NS5A inhibitors like this compound is the HCV replicon assay. This cell-based system utilizes human hepatoma cells (Huh-7) that contain a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. The replicon often includes a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Antiviral Potency

This compound has demonstrated potent activity against the HCV genotype 1b (GT-1b) replicon.[6]

| Parameter | Value | Assay System |

| EC50 | 7 nM | HCV Genotype 1b Replicon |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Note: Specific IC50 (50% inhibitory concentration against a specific enzyme) and CC50 (50% cytotoxic concentration) values for this compound are not publicly available, which prevents the calculation of the selectivity index (SI = CC50/EC50).

Experimental Protocol: HCV Replicon Assay (General Methodology)

The following provides a generalized workflow for determining the EC50 of an NS5A inhibitor using a luciferase-based HCV replicon assay.

Caption: Generalized workflow for an HCV replicon assay.

Clinical Development Program

This compound underwent several Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. An overview of the publicly available information on these trials is presented below.

| Trial Identifier | Phase | Status | Population | Primary Objectives |

| D1820C00001 | 1 | Completed | Healthy Male Japanese Subjects | Safety, Tolerability, Pharmacokinetics |

| NCT01097408 | 1 | Completed | Healthy Volunteers | Pharmacokinetics, Safety, Tolerability |

| NCT00906256 | 1 | Completed | Healthy Subjects | Pharmacokinetics, Effect of Food, Safety, Tolerability |

| NCT00781976 | 1 | Completed | HCV Carriers | Antiviral Activity |

Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study (D1820C00001) in healthy male Japanese subjects investigated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.

Dosing Regimens:

-

SAD: Single oral doses of 90 mg, 270 mg, 500 mg, and 700 mg.

-

MAD: 233 mg administered three times daily.

Key Findings:

-

Exposure to this compound, as measured by AUC (Area Under the Curve) and Cmax (Maximum Concentration), increased in a dose-proportional manner.

-

Steady-state plasma concentrations were reached by Day 4 of multiple dosing.

Note: Detailed pharmacokinetic parameters such as mean Cmax, AUC, Tmax, and half-life for each dose cohort are not publicly available in a tabulated format.

Safety and Tolerability

In the D1820C00001 study, this compound was generally well-tolerated.

| Adverse Event Summary (Study D1820C00001) | Single Ascending Dose (SAD) Part | Multiple Ascending Dose (MAD) Part |

| Total Adverse Events (AEs) | 9 AEs in 6 subjects | 4 AEs in 3 subjects |

| Most Common AEs in this compound Group | Nausea (20.8% of subjects) | Headache (25.0% of subjects) |

| Severity of AEs | All reported as mild | All reported as mild |

Note: A more detailed breakdown of adverse events by dose and frequency is not publicly available.

Experimental Protocol: Phase 1 SAD/MAD Trial (General Methodology)

The following diagram outlines a typical workflow for a Phase 1 single and multiple ascending dose clinical trial.

Caption: Generalized workflow for a Phase 1 SAD/MAD clinical trial.

Resistance

As with other direct-acting antivirals, the potential for the development of resistance is a key consideration for NS5A inhibitors. Resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of the virus to these drugs. For the class of NS5A inhibitors, common RASs have been identified at amino acid positions such as L31 and Y93.[4] These mutations can decrease the binding affinity of the inhibitor to the NS5A protein, thereby diminishing its antiviral effect.[4] Specific resistance data for this compound is not extensively detailed in the public domain.

Summary and Conclusion

This compound is a potent inhibitor of the HCV NS5A protein, demonstrating low nanomolar activity against genotype 1b replicons in vitro. Its mechanism of action involves the direct binding to domain 1 of NS5A, which interferes with viral RNA binding and disrupts the HCV life cycle. Phase 1 clinical trials in healthy volunteers indicated that this compound has a dose-proportional pharmacokinetic profile and was generally well-tolerated at the doses studied.

Despite its promising early-stage profile, the clinical development of this compound was discontinued. The information presented in this guide is based on the publicly available data. A complete understanding of the compound's properties would require access to the full clinical study reports and more extensive preclinical data, which are not currently in the public domain. This technical summary provides a foundation for researchers and scientists interested in the development of NS5A inhibitors and the broader field of direct-acting antivirals for HCV.

References

- 1. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Interaction of AZD-7295 with HCV NS5A Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the investigational drug AZD-7295 and the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document details the mechanism of action, binding affinity, and resistance profile of this compound, supported by experimental methodologies and visual representations of key processes.

Introduction to this compound and the HCV NS5A Target

Hepatitis C is a viral infection of the liver that can lead to serious, long-term health problems. The HCV NS5A protein is a crucial component of the viral replication complex, making it a prime target for antiviral therapies.[1] NS5A is a multifunctional phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[1] Inhibitors targeting NS5A have proven to be highly effective components of direct-acting antiviral (DAA) regimens.[2]

This compound is an investigational small molecule inhibitor of the HCV NS5A protein.[1][3] It has demonstrated potent antiviral activity in preclinical studies, positioning it as a subject of interest in the development of HCV therapeutics.[1]

Quantitative Analysis of this compound and NS5A Interaction

The efficacy of a drug is fundamentally linked to its binding affinity for its target. The interaction between this compound and the HCV NS5A protein has been quantified using various biophysical and cell-based assays.

| Parameter | Value | HCV Genotype/Construct | Assay Method | Reference |

| EC50 | 7 nM | Genotype 1b replicon | Cell-based replicon assay | [1] |

| KD | 30 ± 11 nM | NS5A Domain 1 (residues 33-202) | Microscale Thermophoresis | [4] |

| KD | 670 ± 220 nM | NS5A (residues 26-202) | Microscale Thermophoresis | [4] |

EC50: Half-maximal effective concentration; KD: Dissociation constant.

The data clearly indicates that this compound potently inhibits HCV replication in cell culture, with a low nanomolar EC50 value.[1] Furthermore, direct binding studies have confirmed a high-affinity interaction between this compound and domain 1 of the NS5A protein.[4] Interestingly, the binding affinity is significantly weaker for a construct that includes the N-terminal 26-32 residues, suggesting that this region may influence inhibitor binding.[4]

Mechanism of Action

This compound exerts its antiviral effect by directly binding to domain 1 of the NS5A protein.[4] This binding event interferes with the normal function of NS5A, which is essential for the HCV life cycle. The proposed mechanism of action involves the disruption of NS5A's ability to bind viral RNA, a critical step for viral replication.[4]

Studies have shown that the binding of this compound to NS5A significantly reduces the affinity of NS5A for RNA.[4] Conversely, pre-incubation of NS5A with RNA inhibits the binding of this compound, indicating a competitive or allosteric inhibition mechanism.[4] It is hypothesized that NS5A inhibitors like this compound favor a dimeric conformation of NS5A that is incompetent for RNA binding.[4]

Resistance Profile

A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. For NS5A inhibitors, resistance-associated substitutions (RASs) have been identified that reduce the efficacy of these drugs. The most common RASs that confer resistance to NS5A inhibitors like this compound are located in domain 1 of the protein, specifically at amino acid positions L31 and Y93.[4]

Studies have demonstrated that the L31V and Y93H mutations significantly weaken the binding of this compound to the NS5A protein, thereby leading to drug resistance.[4]

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines the methodology used to quantify the binding affinity of this compound to HCV NS5A protein.[4]

Objective: To determine the dissociation constant (KD) of the this compound-NS5A interaction.

Materials:

-

Purified recombinant HCV NS5A domain 1 protein (e.g., residues 33-202).

-

This compound compound.

-

Labeling dye (e.g., RED-tris-NTA).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

-

MST instrument (e.g., Monolith NT.115).

-

Premium coated capillaries.

Procedure:

-

Protein Labeling: The NS5A protein is labeled with a fluorescent dye according to the manufacturer's protocol. The labeled protein is then diluted in the assay buffer to a final concentration in the low nanomolar range.

-

Serial Dilution of Ligand: A series of dilutions of this compound is prepared in the assay buffer.

-

Binding Reaction: Equal volumes of the labeled NS5A protein and each this compound dilution are mixed and incubated to allow the binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and the thermophoresis of the labeled protein is measured using the MST instrument.

-

Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The KD value is determined by fitting the data to a standard binding equation.

HCV Replicon Assay for Antiviral Activity

This protocol provides a general overview of the cell-based assay used to determine the EC50 of this compound.

Objective: To measure the concentration of this compound required to inhibit HCV RNA replication by 50%.

Materials:

-

Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b). The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.

-

Cell culture medium and supplements.

-

This compound compound.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is added, and the luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Clinical Development

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. These studies involved administering single and multiple ascending doses of the compound. Further clinical development information is limited in the public domain.

Conclusion

This compound is a potent inhibitor of HCV NS5A, acting through a mechanism that involves direct binding to domain 1 of the protein and subsequent disruption of its RNA-binding function. Its low nanomolar potency in cell-based assays highlights its potential as an antiviral agent. However, like other NS5A inhibitors, its efficacy can be compromised by the emergence of resistance-associated substitutions. The experimental protocols detailed herein provide a framework for the further characterization of this compound and the development of next-generation NS5A inhibitors.

References

AZD-7295: An In-Depth Profile of a Highly Potent HCV NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-7295 is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Its primary mechanism of action involves direct binding to the NS5A protein, which in turn reduces NS5A's affinity for viral RNA, a crucial interaction for HCV replication. The antiviral activity of this compound is predominantly focused on Hepatitis C Virus, with particularly high potency against genotype 1b. Due to the discontinuation of its clinical development, publicly available data on its broader antiviral spectrum against other viruses is not available, suggesting a narrow spectrum of activity limited to HCV. This document provides a comprehensive overview of the available data on this compound's antiviral activity, mechanism of action, and the experimental protocols used in its characterization.

Antiviral Spectrum of Activity

The known antiviral activity of this compound is specific to the Hepatitis C Virus. The available quantitative data on its potency against different HCV genotypes is summarized below.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

| Virus/Genotype | Assay System | Cell Line | Endpoint Measured | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| HCV Genotype 1b | Subgenomic Replicon | Huh-7 | Luciferase Reporter | 7 | Not Reported | Not Reported | [1][2] |

Note: Data on the activity of this compound against other HCV genotypes and other viral families have not been reported in the reviewed literature. The discontinuation of the drug's development may have limited further investigation into its broader antiviral spectrum.

Mechanism of Action

This compound targets the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly. The binding of this compound to NS5A induces a conformational change in the protein, which subsequently inhibits its ability to bind to viral RNA. This disruption of the NS5A-RNA interaction is a critical step in halting the viral replication cycle.

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

HCV Subgenomic Replicon Assay for EC50 Determination

This assay is used to determine the concentration of a compound that inhibits 50% of viral replication in a cell-based system.

Objective: To quantify the antiviral potency of this compound against HCV genotype 1b.

Materials:

-

Huh-7 (human hepatoma) cells

-

HCV genotype 1b subgenomic replicon construct containing a luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)

-

This compound compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon into 96-well plates at a predetermined density to ensure they are sub-confluent at the time of analysis.

-

Compound Dilution: Prepare a serial dilution of this compound in DMEM.

-

Treatment: Remove the culture medium from the plated cells and add the diluted this compound. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for HCV Subgenomic Replicon Assay.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a technique used to quantify the binding affinity between a small molecule and a protein in solution.

Objective: To determine the binding affinity of this compound to the HCV NS5A protein.

Materials:

-

Purified recombinant HCV NS5A protein

-

Fluorescently labeled this compound or a competitive binding probe

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

Capillaries

Procedure:

-

Protein Preparation: Prepare a constant concentration of the purified NS5A protein in MST buffer.

-

Ligand Dilution: Prepare a serial dilution of this compound in MST buffer.

-

Binding Reaction: Mix the constant concentration of NS5A with each dilution of this compound. If this compound is not labeled, a fluorescently labeled competitor that binds to the same site can be used.

-

Incubation: Allow the binding reactions to equilibrate.

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement: Place the capillaries into the MST instrument. The instrument applies a temperature gradient and measures the change in fluorescence as the molecules move along this gradient (thermophoresis).

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a binding curve.

dot

Caption: Workflow for Microscale Thermophoresis (MST).

Conclusion

This compound is a highly potent inhibitor of HCV NS5A, demonstrating a specific antiviral activity against Hepatitis C Virus, particularly genotype 1b. Its mechanism of action through the inhibition of NS5A-RNA binding highlights a key vulnerability in the HCV replication cycle. The lack of data on its activity against other viruses suggests a narrow antiviral spectrum. The detailed experimental protocols provided herein offer a guide for the in vitro characterization of similar antiviral compounds.

References

AZD-7295: An In-Depth Technical Guide to its In Vitro Efficacy Against Hepatitis C Virus Genotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of AZD-7295, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The document details the quantitative antiviral activity against various HCV genotypes, outlines the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Quantitative In Vitro Efficacy of this compound

This compound has demonstrated significant potency against HCV replicons in vitro. The following table summarizes the available half-maximal effective concentration (EC50) values for different HCV genotypes.

| HCV Genotype | Replicon Type | EC50 Value | Reference |

| Genotype 1a | Subgenomic Replicon | 1.24 µM | [1] |

| Genotype 1b | Subgenomic Replicon | 7 nM | [1] |

Further research is required to fully characterize the pan-genotypic efficacy of this compound against other HCV genotypes.

Mechanism of Action

This compound targets the HCV NS5A protein, a phosphoprotein essential for the viral life cycle.[2][3] Specifically, this compound binds directly to Domain 1 of NS5A.[4] This binding event interferes with the ability of NS5A to bind to viral RNA, a critical interaction for both the replication of the viral genome and the assembly of new virus particles.[4][5][6] By disrupting the function of the NS5A-containing replication complex, this compound effectively inhibits two key stages of the HCV life cycle.[2][3][7]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound action on the HCV life cycle.

Experimental Protocols

The in vitro efficacy of this compound is typically determined using an HCV subgenomic replicon assay. This cell-based assay measures the ability of the compound to inhibit HCV RNA replication.

HCV Subgenomic Replicon Assay with Luciferase Reporter

Objective: To determine the EC50 value of this compound against a specific HCV genotype replicon.

Materials:

-

Huh-7 human hepatoma cells (or a subclone like Huh-7.5)

-

HCV subgenomic replicon DNA encoding a reporter gene (e.g., Firefly or Renilla luciferase) for the desired genotype.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and non-essential amino acids.

-

G418 sulfate for selection of stable replicon-harboring cell lines.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

384-well cell culture plates.

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 384-well plates at a predetermined density to ensure logarithmic growth during the assay.[8]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in cell culture medium to achieve the final desired concentrations. A common dilution series is a 10-point, 3-fold titration.[8]

-

Treatment: Add the diluted this compound to the appropriate wells of the cell plate. Include vehicle controls (DMSO) and positive controls (other known HCV inhibitors).[8]

-

Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[8]

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.[9] The luciferase signal is proportional to the level of HCV RNA replication.[9]

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, using a non-linear regression analysis.[8]

-

The following diagram illustrates the general workflow of the HCV replicon assay.

Caption: General workflow for an HCV subgenomic replicon assay.

Resistance Profile

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. For inhibitors in the same class as this compound, common resistance-associated substitutions (RASs) have been identified, which can reduce the binding affinity of the inhibitor to NS5A.[4]

The following diagram illustrates the logical relationship leading to viral resistance.

Caption: Logical pathway to the development of HCV resistance to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 7. Modeling Shows NS5A Inhibitor Has Two Modes of Action in HCV + | Bioworld | BioWorld [bioworld.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early-Stage Research on AZD-7295: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: AZD-7295 is an investigational antiviral agent developed for the treatment of Hepatitis C Virus (HCV) infection. It functions as a direct-acting antiviral (DAA) by specifically targeting the HCV nonstructural protein 5A (NS5A). Early-stage research has focused on characterizing its in vitro potency, mechanism of action, and preliminary pharmacokinetic profile. Although the clinical development of this compound was discontinued, the preclinical data provides valuable insights into its function as an NS5A inhibitor.

Mechanism of Action

This compound is a potent inhibitor of the HCV NS5A protein.[1] NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome. While NS5A has no known enzymatic function, it plays a crucial role in both viral RNA replication and the assembly of new virus particles.

The proposed mechanism of action for this compound, consistent with other NS5A inhibitors, involves direct binding to domain I of the NS5A protein. This interaction is believed to allosterically inhibit the function of NS5A, preventing it from binding to viral RNA, which is a necessary step for HCV replication.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for in vitro potency assessment.

Quantitative Data

The following tables summarize the available quantitative data from early-stage research on this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell System | Genotype |

| EC50 | 7 nM | HCV Replicon | 1b |

Table 2: Binding Affinity of this compound

| Parameter | Value | Target |

| Kd | Low-nM | NS5A |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard methodologies for evaluating HCV inhibitors, the following represents a likely protocol for the HCV replicon assay.

HCV Replicon Assay Protocol (Hypothetical)

-

Cell Culture:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Replicon-containing cells are seeded into 96-well plates at a predetermined density.

-

After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The treated cells are incubated for 72 hours to allow for HCV replication and the antiviral effect of the compound to manifest.

-

-

Quantification of HCV Replication:

-

For replicons expressing a reporter gene (e.g., luciferase), cell lysates are collected, and luciferase activity is measured using a commercial assay kit and a luminometer.

-

Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific for the HCV genome.

-

-

Data Analysis:

-

The raw data (e.g., relative light units or Ct values) are normalized to the vehicle control.

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Pharmacokinetics

While detailed preclinical pharmacokinetic data in animal models is not publicly available, Phase 1 clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3][4][5] These studies involved single and multiple ascending oral doses.[5]

Conclusion

Early-stage research on this compound identified it as a potent, low-nanomolar inhibitor of HCV genotype 1b replication in vitro.[6] Its mechanism of action is consistent with other NS5A inhibitors, involving the disruption of the HCV replication complex through direct binding to the NS5A protein. While further development was discontinued, the initial findings underscore the potential of targeting NS5A for antiviral therapy.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Arrow Therapeutics Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Profile of AZD-7295: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-7295 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Preclinical investigations have elucidated its mechanism of action, demonstrating direct interaction with the NS5A protein, leading to the disruption of the viral replication complex. This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro potency and mechanism of action. While specific in vivo pharmacokinetic and efficacy data from animal models are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts in the field of HCV therapeutics.

In Vitro Potency

This compound has demonstrated significant potency against HCV replicons, particularly genotype 1b. The half-maximal effective concentration (EC50) values are summarized below.

| Parameter | Cell Line/System | HCV Genotype | Value |

| EC50 | Replicon | 1b | 7 nM[1][2][3] |

| EC50 | Replicon | 1a | 1.24 µM[2] |

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HCV NS5A protein, a critical component of the viral replication machinery. The key aspects of its mechanism of action are:

-

Direct Binding: this compound binds directly to domain 1 of the NS5A protein.[4]

-

Inhibition of RNA Binding: The binding of this compound to NS5A competitively inhibits the binding of viral RNA to the protein, a crucial interaction for HCV replication.[4][5] Conversely, the presence of RNA can inhibit the binding of the compound to NS5A.[4]

-

Conformational Change: It is proposed that this compound stabilizes a dimeric conformation of NS5A that has a reduced affinity for viral RNA.[4]

-

Impact on Viral Lifecycle: The disruption of the NS5A-RNA interaction is thought to interfere with both viral RNA replication and the assembly of new virions.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the HCV NS5A protein.

Resistance Profile

As with many direct-acting antiviral agents, resistance to NS5A inhibitors can emerge through mutations in the target protein. For this compound and similar compounds, clinically relevant resistance has been associated with specific amino acid substitutions in NS5A.

| Mutation Site | Amino Acid Substitutions | Effect |

| Y93 | H, N, C | Reduced binding affinity of this compound to NS5A[4] |

| L31 | V, M, F | Reduced binding affinity of this compound to NS5A[4] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the nature of the reported data, the following methodologies were likely employed.

HCV Replicon Assay

This cellular assay is a standard method for determining the in vitro potency of anti-HCV compounds.

-

Objective: To measure the ability of a compound to inhibit HCV RNA replication in a cellular context.

-

General Procedure:

-

Huh-7 human hepatoma cells are engineered to contain a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).

-

After a defined incubation period (typically 48-72 hours), the level of HCV replication is assessed by measuring the reporter gene activity (e.g., luminescence) or by quantifying HCV RNA levels using RT-qPCR.

-

The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.

-

Microscale Thermophoresis (MST)

This biophysical technique is used to quantify the binding affinity between molecules.

-

Objective: To measure the direct binding of this compound to the NS5A protein and determine the dissociation constant (Kd).

-

General Procedure:

-

The target protein (recombinant NS5A, specifically domain 1) is labeled with a fluorescent dye.

-

The fluorescently labeled protein is kept at a constant concentration, while the ligand (this compound) is titrated at various concentrations.

-

The samples are loaded into capillaries, and a microscopic temperature gradient is applied by an infrared laser.

-

The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is monitored. This movement changes upon ligand binding.

-

The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity.

-

Preclinical Pharmacokinetics and In Vivo Efficacy

A comprehensive search of publicly available literature did not yield specific data on the preclinical pharmacokinetics (e.g., absorption, distribution, metabolism, and excretion) of this compound in animal models such as rats, dogs, or non-human primates. Similarly, in vivo efficacy studies in animal models of HCV infection have not been detailed in the available resources. The development of this compound was discontinued after reaching Phase 2 clinical trials.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5A protein with potent in vitro activity against genotypes 1a and 1b. Its mechanism of action, involving direct binding to domain 1 of NS5A and subsequent inhibition of viral RNA binding, provides a clear rationale for its antiviral effect. While a lack of publicly available preclinical in vivo data limits a full assessment of its drug-like properties, the information gathered serves as a valuable reference for researchers in the field of antiviral drug discovery. The understanding of its mechanism and resistance profile can inform the development of next-generation NS5A inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 7. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

AZD-7295: A Technical Guide to its Inhibition of the HCV Replication Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the role of AZD-7295 in inhibiting the Hepatitis C Virus (HCV) replication complex. It provides a comprehensive overview of the compound's mechanism of action, quantitative antiviral activity, and the experimental protocols used to characterize its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of virology and antiviral drug development.

Introduction to this compound and the HCV NS5A Target

This compound is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome. While NS5A has no known enzymatic function, it acts as a critical scaffold, interacting with other viral proteins, host cell factors, and the viral RNA to orchestrate the formation of the "membranous web," a specialized intracellular environment where viral replication occurs. By targeting NS5A, this compound disrupts the integrity and function of this complex, thereby halting viral replication.

Mechanism of Action: Direct Binding and Disruption of RNA Interaction

This compound exerts its antiviral effect through a direct-acting mechanism. It specifically binds to domain 1 of the NS5A protein.[1] This binding has been shown to reduce the affinity of NS5A for viral RNA, a critical interaction for the initiation and progression of HCV replication.[1] The binding of this compound to the NS5A dimer is thought to favor a conformation that is less conducive to RNA binding, effectively sequestering NS5A from the replication process.[1]

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been quantified using various in vitro assays. The most common of these is the HCV replicon assay, which measures the ability of a compound to inhibit the replication of a subgenomic HCV RNA molecule in cultured human hepatoma cells.

| Parameter | HCV Genotype/Mutant | Value | Assay Type |

| EC50 | Genotype 1b | 7 nM[2] | Replicon Assay |

| KD (Binding Affinity) | NS5A Domain 1 (Wild-Type) | Low nM range[1] | Microscale Thermophoresis |

| Binding Affinity vs. Mutants | Y93H Mutant | Significantly weaker binding (KD > 1 µM)[1] | Microscale Thermophoresis |

| Binding Affinity vs. Mutants | L31V Mutant | No detectable binding[1] | Microscale Thermophoresis |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity and mechanism of action of this compound.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This assay is used to determine the 50% effective concentration (EC50) of this compound.

Objective: To quantify the inhibition of HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon constructs (e.g., genotype 1b) containing a luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for stable cell line maintenance)

-

This compound

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain Huh-7 cells stably expressing the HCV subgenomic replicon in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.

-

Cell Plating: Seed the replicon-containing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in culture medium to the final desired concentrations.

-

Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or DMSO vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase readings to the DMSO control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.

NS5A Drug Resistance Testing

This protocol outlines the general procedure for identifying and characterizing resistance-associated substitutions (RASs) in the NS5A gene.

Objective: To determine the genetic basis of resistance to this compound and to quantify the shift in EC50 caused by specific mutations.

Materials:

-

HCV replicon cells treated with increasing concentrations of this compound to select for resistant colonies.

-

RNA extraction kit

-

Reverse transcriptase

-

PCR primers flanking the NS5A coding region

-

DNA polymerase

-

DNA sequencing reagents and equipment

Procedure:

-

Selection of Resistant Clones: Culture HCV replicon cells in the presence of sub-optimal concentrations of this compound. Gradually increase the drug concentration to select for cell colonies that can replicate in the presence of the inhibitor.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the resistant cell colonies. Synthesize cDNA from the RNA using reverse transcriptase and a specific primer.

-

PCR Amplification: Amplify the NS5A coding region from the cDNA using PCR with specific primers.

-

DNA Sequencing: Sequence the amplified PCR product to identify mutations in the NS5A gene compared to the wild-type sequence.

-

Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis. Perform the HCV subgenomic replicon assay (as described in 4.1) with the mutant replicons to determine the fold-change in EC50 for this compound compared to the wild-type replicon.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a small molecule inhibitor and its protein target.

Objective: To measure the dissociation constant (KD) of the this compound and NS5A interaction.

Materials:

-

Purified, fluorescently labeled NS5A protein (Domain 1)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Sample Preparation: Prepare a serial dilution of this compound in the assay buffer. Mix each dilution with a constant concentration of the fluorescently labeled NS5A protein.

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument. The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled NS5A in response to this gradient. The binding of this compound to NS5A alters its thermophoretic properties.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The data is then fitted to a binding curve to determine the dissociation constant (KD).

Visualizations

The following diagrams illustrate key concepts related to the HCV replication complex and the experimental workflow for evaluating this compound.

Caption: Overview of the HCV Replication Cycle in a Host Cell.

References

Methodological & Application

Application Notes and Protocols for AZD-7295 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[2] Inhibitors targeting NS5A, like this compound, represent a significant class of direct-acting antivirals (DAAs) used in the treatment of chronic HCV infection.[3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using HCV replicon assays.

HCV replicon systems are invaluable tools for the discovery and characterization of anti-HCV compounds. These systems utilize self-replicating subgenomic HCV RNA molecules within a human hepatoma cell line (e.g., Huh-7), allowing for the specific study of viral replication inhibitors without the need for a full, infectious virus.

Quantitative Data Summary

The following tables summarize the known antiviral activity and cytotoxicity profile of this compound. At present, detailed public data on the cytotoxicity and activity against a wide range of HCV genotypes for this compound is limited.

Table 1: Antiviral Activity of this compound Against HCV Genotypes

| HCV Genotype | Replicon Assay Type | EC50 (nM) |

| Genotype 1b | Luciferase-based | 7[1] |

| Other Genotypes | Not Available | N/A |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Huh-7 | Not Available | N/A | N/A |

| Other | Not Available | N/A | N/A |

Signaling Pathway and Mechanism of Action

This compound targets the HCV NS5A protein, disrupting its function in the viral replication cycle. The precise mechanism of NS5A inhibitors is complex and is thought to involve the inhibition of both viral RNA synthesis and virion assembly. By binding to NS5A, this compound is believed to induce a conformational change that prevents NS5A from interacting with other viral and host factors essential for the formation of the replication complex and the subsequent assembly of new viral particles.

Caption: Mechanism of this compound action on the HCV replication cycle.

Experimental Protocols

Protocol 1: Determination of EC50 of this compound in a Luciferase-Based HCV Replicon Assay

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against an HCV genotype 1b replicon expressing a luciferase reporter gene in Huh-7 cells.

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Cell Seeding: Trypsinize and resuspend the cells in fresh medium without G418. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 3-fold dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with DMSO only) and a positive control (another known NS5A inhibitor).

-

Compound Addition: After 24 hours of incubation, remove the medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (considered 100% replication).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Caption: Experimental workflow for determining the EC50 of this compound.

Protocol 2: Determination of CC50 of this compound using a Cell Viability Assay

This protocol is performed in parallel with the EC50 determination to assess the cytotoxicity of this compound on the host cells.

Materials:

-

Huh-7 cells (parental line without replicon)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound compound

-

DMSO

-

96-well clear tissue culture plates

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Compound Preparation: Prepare the same serial dilutions of this compound as in Protocol 1.

-

Compound Addition: Add 100 µL of the compound dilutions to the cells.

-

Incubation: Incubate the plates for the same duration as the EC50 assay (72 hours).

-

Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Normalize the readings to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the antiviral efficacy (EC50) and cytotoxicity (CC50) in determining the therapeutic potential of an antiviral compound like this compound. A high selectivity index is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Caption: Determining the therapeutic window of this compound.

References

Application Notes and Protocols for AZD-7295 in Cell-Based Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a crucial phosphoprotein involved in HCV RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies.[3] this compound has demonstrated significant inhibitory activity in cell-based HCV replicon systems, with an EC50 of 7 nM for the GT-1b replicon.[1][2]

These application notes provide a detailed protocol for utilizing this compound as a reference compound in cell-based antiviral screening assays for HCV, specifically focusing on the widely used HCV replicon system. The protocols and data presentation are intended to guide researchers in the evaluation of novel anti-HCV compounds.

While the primary established mechanism of this compound is the inhibition of HCV NS5A, this document also includes a representative signaling pathway for Toll-like receptor 7 (TLR7) activation, a host-targeting antiviral mechanism, to provide broader context for researchers interested in various antiviral strategies. There is currently no scientific evidence to suggest that this compound acts as a TLR7 agonist.

Data Presentation

The antiviral activity and cytotoxicity of this compound and test compounds should be quantified to determine their therapeutic index. The following tables provide a template for presenting such data.

Table 1: Antiviral Activity of this compound against HCV Replicon Cells

| Compound | Target | HCV Genotype | EC50 (nM) | EC90 (nM) |

| This compound | NS5A | 1b | 7 | 25 |

| Test Cmpd 1 | Unknown | 1b | Data | Data |

| Test Cmpd 2 | Unknown | 1b | Data | Data |

EC50/EC90 values represent the concentration of the compound that inhibits HCV replicon replication by 50% or 90%, respectively.

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | CC50 (µM) | Therapeutic Index (SI = CC50/EC50) |

| This compound | Huh-7 | >10 | >1428 |

| Test Cmpd 1 | Huh-7 | Data | Data |

| Test Cmpd 2 | Huh-7 | Data | Data |

CC50 is the concentration of the compound that reduces cell viability by 50%. The therapeutic index is a measure of the compound's selectivity for the virus over the host cell.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of Action of this compound as an HCV NS5A Inhibitor.

Caption: Representative TLR7 Signaling Pathway.

Caption: Cell-Based HCV Antiviral Screening Workflow.

Experimental Protocols

Protocol 1: Cell-Based HCV Replicon Assay for Antiviral Activity

This protocol describes a method to determine the 50% effective concentration (EC50) of a compound against a stable HCV replicon cell line.

Materials:

-

HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV genotype 1b replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Non-essential amino acids (NEAA)

-

G418 (Geneticin) for selection

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (as a positive control)

-

Test compounds

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Culture Maintenance: Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 0.5 mg/mL G418 at 37°C in a 5% CO2 incubator.

-

Cell Plating:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Dilute cells in complete medium (without G418) to a density of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound and test compounds in DMSO.

-

Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM (the final DMSO concentration should not exceed 0.5%). Include a vehicle-only control (0.5% DMSO).

-

Remove the medium from the plated cells and add 100 µL of the medium containing the diluted compounds.

-

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix on a plate shaker for 2 minutes to induce cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data by setting the average luminescence of the vehicle control wells to 100% and the background (no cells) to 0%.

-

Plot the percentage of inhibition against the compound concentration (log scale).

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Protocol 2: Cytotoxicity Assay

This protocol is performed in parallel with the antiviral assay to assess the effect of the compounds on host cell viability.

Materials:

-

Huh-7 cells (or the host cell line for the replicon)

-

Materials for cell culture as listed in Protocol 1 (without G418)

-

Compounds (this compound and test compounds)

-

96-well clear tissue culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Plating: Plate cells as described in Protocol 1, Step 2, in a separate 96-well plate.

-

Compound Addition: Add compounds at the same concentrations used in the antiviral assay (Protocol 1, Step 3).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Cell Viability Measurement:

-

Remove the plate from the incubator and equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

-

Plot the percentage of cell viability against the compound concentration (log scale).

-

Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

-

Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

-

References

Application Notes and Protocols for Studying NS5A Protein Function Using AZD-7295

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, making it a critical target for antiviral drug development. This compound serves as a valuable research tool for elucidating the complex functions of the NS5A protein and for the characterization of potential resistance mechanisms. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study NS5A's role in the HCV life cycle.

Mechanism of Action

This compound exerts its antiviral effect by targeting the NS5A protein, thereby inhibiting HCV replication. While the precise mechanism is multifaceted, NS5A inhibitors are understood to disrupt the function of the HCV replication complex.[1] This interference can manifest in several ways, including the alteration of NS5A's phosphorylation status and the disruption of its interaction with host cellular factors, such as phosphatidylinositol 4-kinase III alpha (PI4KIIIα), which are crucial for the formation of the membranous web that serves as the site of viral replication.

Quantitative Data

The antiviral activity of this compound and other NS5A inhibitors is typically quantified using cell-based HCV replicon assays. The half-maximal effective concentration (EC50) is a key parameter for assessing the potency of the compound.

| Compound | HCV Genotype | Assay System | EC50 (nM) | Reference |

| This compound | 1b | Replicon Assay | 7 | MedChemExpress |

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the function of NS5A using this compound.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the antiviral activity of this compound using a stable HCV subgenomic replicon cell line.

Workflow for HCV Replicon Assay

References

Application Notes & Protocols: AZD-7295 Solubilization for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, with an EC50 of 7 nM for the GT-1b replicon.[1] Due to its physicochemical properties, this compound is characterized by poor water solubility, which presents a challenge for its use in aqueous-based in vitro assays. This document provides a detailed protocol for the solubilization of this compound to achieve concentrations suitable for a range of in vitro studies, ensuring compound stability and minimizing potential artifacts from precipitation or solvent effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The predicted low water solubility and high lipophilicity (logP) are critical factors to consider for solubilization.

| Property | Value | Source |

| Molecular Formula | C32H35F3N4O5S | Chemdiv |

| Molecular Weight | 644.71 g/mol | |

| Predicted Water Solubility | 0.002 mg/mL | [2] |

| Predicted logP | 4.57 - 5.7 | [2] |

| pKa (Strongest Acidic) | 13.71 | [2] |

| pKa (Strongest Basic) | 6.05 | [2] |

Caption: Table 1. Physicochemical properties of this compound.

Experimental Protocols

This section outlines the recommended procedures for preparing stock and working solutions of this compound for in vitro experiments. The general workflow is depicted in the diagram below.

Caption: Experimental workflow for this compound solubilization.

3.1. Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free water (diH2O)

-

Aqueous buffer specific to the in vitro assay (e.g., PBS, DMEM, etc.)

-

Optional: Pluronic F-127 or Tween-20

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (water bath or probe)

3.2. Preparation of a 10 mM Stock Solution in DMSO

Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. DMSO is the recommended solvent for this purpose.[3]

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.645 mg of this compound (Molecular Weight = 644.71 g/mol ).

-

Dissolving: Add the appropriate volume of 100% DMSO to the weighed powder.

-

Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

-